2,2-Dimethyloxetan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyloxetan-3-one is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 . The CAS number for this compound is 86096-10-8 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. One method involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . Another approach involves the use of diazomalonates for O–H insertion, followed by C–C bond forming cyclisation .

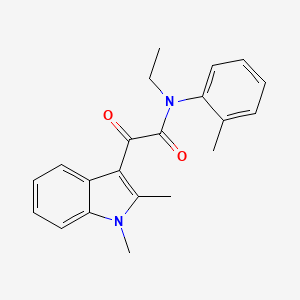

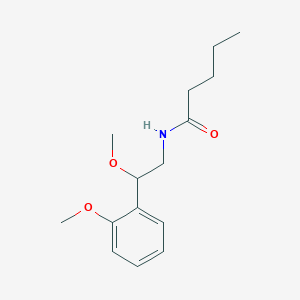

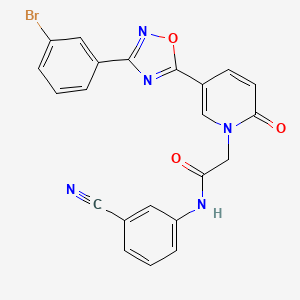

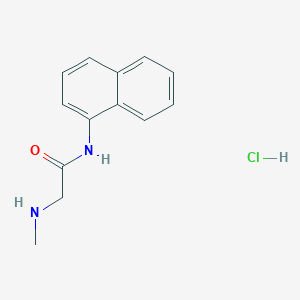

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI Key for this compound is YFOSTDMTAXUXED-UHFFFAOYSA-N .

科学的研究の応用

Polymerization and Copolymerization

2,2-Dimethyloxetan-3-one is significant in the field of polymer science, particularly in copolymerization processes. Bucquoye and Goethals (1978) studied the copolymerization of 3,3-dimethyloxetane and oxetane, revealing the reactivity parameters and microstructure of the resulting copolymers. Their work demonstrated the absence of penultimate effects in these copolymers, highlighting the reactive nature of Ox compared to DMOx in the copolymerization process (Bucquoye & Goethals, 1978). Guzmán, García, and Riande (1988) further explored the cationic copolymerization of 3-methyltetrahydrofuran and 3,3-dimethyloxetane, providing insights into the structural study of the copolymers formed (Guzmán et al., 1988).

Molecular Spectroscopy and Structure Analysis

The molecule has been a subject of interest in molecular spectroscopy. For example, Sánchez et al. (2005) investigated the rotational spectrum of a hydrogen-bonded dimer formed between 3,3-dimethyloxetane and hydrogen chloride, providing valuable data on the molecular structure and interactions (Sánchez et al., 2005).

Thermodynamic and Kinetic Studies

The thermodynamics and kinetics of reactions involving 2,2-dimethyloxetane are also crucial areas of research. For instance, Shiroudi and Zahedi (2012) conducted a theoretical study on the thermal decomposition kinetics of 2,2-dimethyloxetane, revealing insights into the unimolecular decomposition process and the factors influencing reaction rates (Shiroudi & Zahedi, 2012). Similarly, Holbrook and Scott (1974) explored the gas-phase pyrolyses of 2,3-dimethyloxetan, contributing to the understanding of the unimolecular decomposition mechanisms in these molecules (Holbrook & Scott, 1974).

Material Science and Physical Chemistry

The molecule's application extends to material science and physical chemistry. Pérez et al. (1985) conducted a detailed study of the polymorphism of poly(3,3-dimethyloxetane), enhancing the understanding of the material properties and phase transitions in polymers (Pérez et al., 1985). Additionally, Merino et al. (1988) performed vibrational spectra and normal-coordinate analysis of poly(3,3-dimethyloxetane), providing a deeper understanding of the molecular configurations and their effect on material properties (Merino et al., 1988).

Safety and Hazards

2,2-Dimethyloxetan-3-one is classified as a dangerous substance. It has a signal word of “Danger” and is classified under hazard class 3 . Precautionary statements include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . The UN number for this compound is 1993 .

特性

IUPAC Name |

2,2-dimethyloxetan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)4(6)3-7-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOSTDMTAXUXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(morpholine-4-sulfonyl)ethyl]acetamide](/img/structure/B2653079.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5-bromofuran-2-carboxylate](/img/structure/B2653080.png)

![1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2653081.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2653083.png)

![N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)propanamide](/img/structure/B2653085.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653088.png)

![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)